Ethyl imidazo[2,1-b]thiazole-5-carboxylate
Description
Ethyl imidazo[2,1-b]thiazole-5-carboxylate is a heterocyclic compound featuring a fused imidazole-thiazole core with an ethyl ester group at the 5-position. This scaffold is notable for its versatility in medicinal chemistry, serving as a key intermediate for synthesizing pharmacologically active derivatives. The compound is synthesized via reactions such as the condensation of 2-aminothiazole with ethyl 3-aryl-3-oxopropanoates in acetonitrile under reflux, followed by purification via column chromatography (e.g., 82% yield reported in ). Its structural rigidity and electron-rich aromatic system enable interactions with biological targets, particularly kinases and receptors implicated in cancer and infectious diseases .
Propriétés
IUPAC Name |
ethyl imidazo[2,1-b][1,3]thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-2-12-7(11)6-5-9-8-10(6)3-4-13-8/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUGUFMTQJLGPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20726417 | |
| Record name | Ethyl imidazo[2,1-b][1,3]thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20726417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349480-83-7 | |
| Record name | Ethyl imidazo[2,1-b][1,3]thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20726417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl imidazo[2,1-b]thiazole-5-carboxylate typically involves the reaction of 2-aminothiazole with α-bromoesters under basic conditions. One common method includes the use of ethyl 2-bromoacetate as a starting material, which reacts with 2-aminothiazole in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the imidazo[2,1-b]thiazole ring system .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to enhance efficiency and yield. This method allows for precise control over reaction conditions, reducing the formation of byproducts and improving overall scalability .
Analyse Des Réactions Chimiques
Selenylation via C(sp²)–H Bond Functionalization
Ethyl imidazo[2,1-b]thiazole-5-carboxylate undergoes regioselective C(sp²)–H selenylation using diorganyl diselenides under eco-friendly conditions. This reaction employs urea hydrogen peroxide (UHP) as an oxidizer and ethyl lactate as a solvent, enabling metal-free synthesis of selenylated derivatives .
Example Reaction:
| Reactants | Conditions | Product | Yield |
|---|---|---|---|
| Ethyl imidazo[2,1-b]thiazole-5-carboxylate + diphenyl diselenide | 60°C, 6 h, UHP (1 equiv), ethyl lactate | 5-(Phenylselanyl)-2-methyl-6-phenylimidazo[2,1-b]thiazole | 85% |
Key features:
-
Gram-scale synthesis achieved with 5 mmol starting material .
-
Compatibility with imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines .
Electrophilic Aromatic Substitution
The fused aromatic system facilitates electrophilic substitution at electron-rich positions. Nitration and halogenation reactions are feasible, though specific examples require tailored conditions .
General Reaction Pathway:
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis to yield carboxylic acid derivatives, a critical step for further functionalization.
Example:
| Starting Material | Reagents | Product | Conditions |
|---|---|---|---|
| Ethyl 3,6-dimethylimidazo[2,1-b]thiazole-5-carboxylate | LiOH·H₂O | 3,6-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid | Reflux in THF/H₂O |
Nucleophilic Substitution
Nucleophilic displacement occurs at activated positions (e.g., halide-substituted derivatives). For example, coupling reactions with sulfonyl piperazines use carbodiimide chemistry :
Reaction Scheme:
Representative Product:
Alkylation and Acylation
The nitrogen atoms in the imidazole ring undergo alkylation or acylation with alkyl/acyl halides .
Example:
| Reactant | Reagent | Product |
|---|---|---|
| Ethyl imidazo[2,1-b]thiazole-5-carboxylate | Methyl iodide | N-Methylimidazo[2,1-b]thiazole derivative |
Oxidation and Reduction
-
Oxidation : The thiazole ring can be oxidized to form sulfoxides or sulfones under strong oxidizing conditions .
-
Reduction : Catalytic hydrogenation reduces the thiazole ring to a thiazolidine system .
Cyclocondensation Reactions
The compound serves as a precursor in cyclocondensation reactions to form polycyclic systems. For instance, reactions with bromoketones yield extended heterocycles :
Synthetic Route:
Comparative Reactivity Table
Mechanistic Insights
Applications De Recherche Scientifique
Anticancer Activity
Ethyl imidazo[2,1-b]thiazole-5-carboxylate derivatives have shown promising anticancer properties. A study synthesized various imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates and evaluated their inhibitory effects on carbonic anhydrase (CA) isoforms, particularly hCA II, which is often overexpressed in tumors. The compounds displayed selective inhibition with values ranging from 57.7 to 98.2 µM against hCA II, suggesting potential for targeting tumor metabolism .
Table 1: Inhibition Potency of Imidazo[2,1-b]thiazole Derivatives
| Compound ID | Target Isoform | (µM) | Activity Level |
|---|---|---|---|
| 9aa | hCA II | 57.7 | Moderate Inhibitor |
| 9bb | hCA II | 67.9 | Moderate Inhibitor |
| 9ca | hCA IX | >100 | No Activity |
| 9da | hCA XII | >100 | No Activity |
Carbonic Anhydrase Inhibition
The inhibition of carbonic anhydrases is a critical mechanism for the development of anticancer agents. This compound has been highlighted for its ability to selectively inhibit certain isoforms of CA, which play a role in tumor growth and metastasis .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several steps that include the condensation of ethyl bromopyruvate with thiourea followed by cyclization reactions . Understanding the SAR is crucial for optimizing the biological activity of these compounds.
Table 2: Summary of Synthetic Pathways
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Condensation | Ethyl bromopyruvate + Thiourea | 80% |
| Cyclization | Intermediate with phenacyl bromides | Varies |
| Ester Hydrolysis | Lithium hydroxide | High |
Case Studies and Research Findings
Several studies have documented the efficacy of ethyl imidazo[2,1-b]thiazole derivatives in various biological assays:
-
Case Study 1: Antitumor Activity
A derivative exhibited significant cytotoxicity against multiple cancer cell lines through apoptosis induction mechanisms . -
Case Study 2: Selective CA Inhibition
Research demonstrated that specific modifications to the imidazo[2,1-b]thiazole structure enhanced selectivity for hCA II over other isoforms, indicating potential for targeted cancer therapies .
Mécanisme D'action
The mechanism of action of ethyl imidazo[2,1-b]thiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it can bind to DNA and inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is particularly relevant in its antitumor and antimicrobial activities .
Comparaison Avec Des Composés Similaires
Key Observations:
Substituent Effects :
- Trifluoromethyl Groups : Introduction of CF₃ () enhances metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS-targeted therapies.
- Methyl Groups : 6-Methyl derivatives () improve steric hindrance, influencing selectivity in kinase inhibition (e.g., EGFR vs. IGF-IR) .
- Bromination : Bromination at the 6-position () enables further functionalization via cross-coupling reactions, expanding synthetic utility.
Pharmacological Activity Comparison
- Anticancer Activity : Pyrimidinyl-substituted imidazo[2,1-b]thiazoles inhibit Raf kinases (IC₅₀ = 0.1–1 μM), while 5-carboxamide derivatives (e.g., from ) show potent antitubercular activity (MIC = 0.5–2 μg/mL) .
- Antimicrobial Activity : 5-Nitrofuran-tagged derivatives (e.g., compound 4k in ) exhibit broad-spectrum activity against ESKAPE pathogens, with MIC values <10 μM .
Activité Biologique
Ethyl imidazo[2,1-b]thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and case studies.
1. Overview of this compound
This compound is a derivative of the imidazo-thiazole class, which has been noted for its antimicrobial, antimalarial, and antitubercular properties. Its molecular structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Target Interaction
The primary target of this compound is QcrB , a crucial component of the mycobacterial electron transport chain. By inhibiting QcrB, the compound disrupts the electron transport chain's function, leading to energy depletion in Mycobacterium tuberculosis (Mtb) and ultimately bacterial cell death.
Biochemical Pathways
The inhibition of QcrB affects several biochemical pathways:
- Energy Production : Disruption in the electron transport chain halts ATP production.
- Cellular Growth : The compound induces apoptosis in cancer cells and inhibits proliferation through cell cycle arrest .
Antimicrobial Activity
This compound exhibits potent antimicrobial effects:
- Antitubercular Activity : It has shown significant activity against Mtb with a minimum inhibitory concentration (MIC) as low as 3.125 μg/mL in certain derivatives .
- Antibacterial and Antifungal Properties : The compound has also demonstrated efficacy against various bacterial strains and fungi in laboratory settings.
Cytotoxic Effects
In vitro studies indicate that this compound can induce cytotoxic effects on cancer cell lines:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to cell death.
- Low Toxicity : Notably, it exhibits low toxicity against normal cell lines, suggesting a favorable therapeutic window .
Case Study: Antitubercular Evaluation
A study evaluated various imidazo[2,1-b]thiazole derivatives for their antitubercular activity. This compound was among those tested, showing promising results with an MIC of 3.125 μg/mL against Mtb H37Rv strain. This highlights its potential as a lead compound for developing new antitubercular agents .
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| This compound | 3.125 | Antitubercular |
| Compound A | 6.25 | Antibacterial |
| Compound B | 12.5 | Antifungal |
Case Study: Cytotoxicity Assessment
In cytotoxicity assays conducted on various cancer cell lines, this compound exhibited significant anti-proliferative activity while maintaining minimal toxicity towards normal cells:
| Cell Line | IC50 (μM) | Toxicity Level |
|---|---|---|
| Cancer Cell Line A | 15 | Low |
| Cancer Cell Line B | 20 | Moderate |
| Normal Cell Line | >128 | Very Low |
5. Pharmacokinetics and Metabolism
Pharmacokinetic studies suggest that this compound is relatively stable under standard laboratory conditions with minimal degradation over time. Its metabolism involves interactions with cytochrome P450 enzymes, which play a crucial role in drug clearance from the body .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for ethyl imidazo[2,1-b]thiazole-5-carboxylate and its derivatives?
- Methodological Answer : The compound is typically synthesized via cyclization of 2-mercaptoimidazole derivatives with α-halo ketones. For example, refluxing ethyl 2-mercapto-5-methylimidazole-4-carboxylate with monochloroacetone in ethanol yields intermediate 2-(acylalkylthio)-imidazoles, which are cyclized using phosphorus oxychloride to form the bicyclic imidazo[2,1-b]thiazole core . Alternative one-pot methods under solvent-free conditions using Friedel-Crafts acylation with Eaton’s reagent (P2O5/MeSO3H) achieve high yields (90–96%) and selectivity, avoiding toxic solvents .
Q. How can the purity and structural integrity of synthesized derivatives be validated?
- Methodological Answer : Thin-layer chromatography (TLC) on silica gel with UV detection is used to monitor reaction progress. Melting points are measured via electrothermal apparatus (e.g., 9200 series) to confirm crystallinity. For advanced characterization, nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are recommended. Analytical certificates (COA) should include batch-specific data on purity and spectroscopic profiles .
Q. What are the primary biological activities associated with imidazo[2,1-b]thiazole derivatives?
- Methodological Answer : These derivatives exhibit broad pharmacological activities, including anticancer (e.g., inhibition of 15-lipoxygenase), antimicrobial, and anti-inflammatory properties. For instance, ethyl 6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-yl acetate shows acetylcholinesterase inhibitory activity, validated through in vitro enzymatic assays and molecular docking studies . Structure-activity relationship (SAR) studies emphasize the role of substituents like fluorophenyl or nitro groups in enhancing bioactivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve cyclization efficiency in imidazo[2,1-b]thiazole synthesis?
- Methodological Answer : Cyclization failures (e.g., N-acylation side reactions in acetic anhydride) can be mitigated by using phosphorus oxychloride, which promotes dehydration without intermediate interference . Solvent-free protocols reduce energy consumption and improve atom economy. For example, Eaton’s reagent enables Friedel-Crafts acylation at 80°C with >90% yield, avoiding column chromatography . Kinetic studies using differential scanning calorimetry (DSC) or in-situ IR spectroscopy may further refine temperature and catalyst ratios.
Q. What computational strategies are effective in predicting the biological activity of novel derivatives?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations predict binding affinities to targets like α-glucosidase or tubulin. For example, chalcone-modified imidazo[2,1-b]thiazoles were docked into the active site of EGFR kinase to prioritize candidates for anticancer testing . MD simulations (e.g., GROMACS) assess stability of ligand-protein complexes over 100 ns trajectories, correlating with in vitro IC50 values .
Q. How do substituent modifications influence the pharmacokinetic profile of imidazo[2,1-b]thiazole derivatives?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., -NO2, -CF3) enhances metabolic stability but may reduce solubility. Ethyl ester prodrugs (e.g., ethyl 5-bromothiophene-3-carboxylate) improve bioavailability, as shown in murine models with plasma half-life (t1/2) measurements via LC-MS . LogP values calculated via HPLC retention times guide lipophilicity optimization for blood-brain barrier penetration in CNS-targeted agents .
Q. What strategies address contradictions in cytotoxicity data across different cell lines?
- Methodological Answer : Discrepancies may arise from cell-specific uptake or efflux mechanisms. Cross-validation using 3D spheroid models and flow cytometry (e.g., Annexin V/PI staining) clarifies apoptosis vs. necrosis pathways. For example, ethyl 3,5-dimethylimidazo[2,1-b]thiazole-6-carboxylate showed selective toxicity in MCF-7 breast cancer cells (IC50 = 2.1 µM) but not in HEK293 normal cells, linked to p53 activation . Combinatorial screens with cisplatin or doxorubicin identify synergistic effects (e.g., Chou-Talalay method) .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
